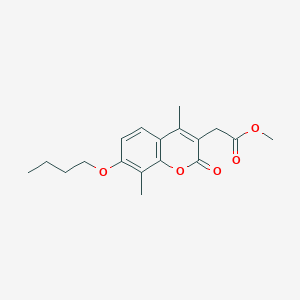

methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(7-butoxy-4,8-dimethyl-2-oxochromen-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-5-6-9-22-15-8-7-13-11(2)14(10-16(19)21-4)18(20)23-17(13)12(15)3/h7-8H,5-6,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGHKKCLGVDUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4,8-dimethylcoumarin with butyl bromide in the presence of a base such as potassium carbonate to introduce the butoxy group. This is followed by esterification with methyl bromoacetate to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Key Findings :

-

Basic hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the ester carbonyl.

-

The butoxy group stabilizes the intermediate through resonance, reducing side reactions.

Oxidation Reactions

Oxidation targets the chromenone core and alkyl side chains.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Chromenone Ring Oxidation | KMnO₄, H₂O, 60°C, 12 hours | KMnO₄ | 7-Butoxy-4,8-dimethyl-2-oxo-2H-chromen-3,5-dione | |

| Side-Chain Oxidation | CrO₃, acetic acid, 40°C | Chromium trioxide | 3-(7-Butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid |

Mechanistic Insights :

-

KMnO₄ oxidizes the electron-rich chromenone ring to a diketone via radical intermediates.

-

CrO₃ selectively oxidizes methyl groups adjacent to electron-withdrawing substituents.

Nucleophilic Substitution

The butoxy group participates in SN2 reactions under specific conditions.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Alkoxy Replacement | NaH, DMF, 100°C, 24 hours | Benzyl bromide | Methyl (7-benzyloxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate |

Limitations :

-

Steric hindrance from the 4,8-dimethyl groups reduces substitution efficiency at the 7-position.

Reduction Reactions

The ketone and ester groups are susceptible to reduction.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Ketone Reduction | H₂, Pd/C, ethanol, 50°C | Hydrogen gas, palladium | Methyl (7-butoxy-4,8-dimethyl-2-hydroxy-2H-chromen-3-yl)acetate | |

| Ester Reduction | LiAlH₄, THF, 0°C, 2 hours | Lithium aluminum hydride | (7-Butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)ethanol |

Notes :

-

LiAlH₄ reduces the ester to a primary alcohol without affecting the ketone.

-

Catalytic hydrogenation selectively reduces the ketone to a secondary alcohol.

Cycloaddition and Ring-Opening Reactions

The chromenone ring participates in Diels-Alder reactions.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Diels-Alder Reaction | Toluene, 110°C, 48 hours | Maleic anhydride | Fused tetracyclic adduct |

Outcome :

-

The electron-deficient chromenone ring acts as a dienophile, forming a bicyclo[2.2.2]octane derivative.

Stability Under Environmental Conditions

| Condition | Observation | References |

|---|---|---|

| pH < 2 or pH > 10 | Rapid hydrolysis of the ester group | |

| UV light (254 nm) | Degradation of the chromenone ring via photooxidation | |

| Temperatures > 150°C | Decomposition into 4,8-dimethylcoumarin and butyl acetate |

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that coumarin derivatives, including methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate, possess significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies indicate that this compound can scavenge free radicals effectively, making it a potential candidate for developing antioxidant-rich pharmaceuticals .

Anti-inflammatory Properties

This compound has shown promising anti-inflammatory effects in preliminary studies. By inhibiting pro-inflammatory cytokines and pathways, it could serve as a basis for new anti-inflammatory drugs. Further research is needed to elucidate the mechanisms involved and to evaluate its efficacy in clinical settings .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through various pathways. This characteristic positions it as a potential lead compound for developing novel anticancer therapies .

Pesticide Development

The unique chemical structure of this compound allows it to act as a natural pesticide. Its efficacy against certain pests has been noted in studies aimed at reducing chemical pesticide usage in agriculture. This aligns with the growing trend toward sustainable agricultural practices .

Plant Growth Regulation

Research indicates that this compound may also function as a plant growth regulator. It can enhance growth rates and improve yields in specific crops by modulating hormonal pathways within plants .

Polymer Synthesis

In material science, this compound can be utilized as a monomer in the synthesis of polymers with desirable properties such as flexibility and thermal stability. Its incorporation into polymer matrices has been studied for applications in coatings and adhesives .

Nanomaterials

The compound has potential applications in the development of nanomaterials due to its ability to form stable complexes with metal ions. These complexes can be used to create nanocomposites with enhanced mechanical and thermal properties .

Summary of Research Findings

Mechanism of Action

The mechanism of action of methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Position 7 Substituents

The 7-position of the coumarin core is a key site for functionalization. Comparative data for select analogs are summarized in Table 1.

Table 1: Substituent Effects at Position 7

- Butoxy vs. Aryloxy Groups : The target compound’s butoxy group is less sterically hindered than aryloxy substituents (e.g., 3-bromobenzyloxy or biphenyl derivatives) but more lipophilic than methoxy or ethoxy groups. Aryloxy analogs like EMAC10163g and 3ba exhibit lower yields (46–73.9%) compared to simpler alkoxy derivatives, suggesting steric bulk may hinder synthesis efficiency .

- Hydroxy vs.

Ester Group Variations

Table 2: Ester Group Effects

Biological Activity

Methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate is a compound belonging to the chromen-2-one family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, efficacy in various biological assays, and comparisons with related compounds.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H21O5 |

| Molecular Weight | 317.361 g/mol |

| CAS Number | Not specified |

The structure features a chromenone core with substituents that contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that compounds in the chromenone family may exhibit:

- Antioxidant Activity : Chromenones have been shown to possess significant antioxidant properties, which can protect cells from oxidative stress.

- Antitumor Activity : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and others.

- Antimicrobial Properties : Some studies suggest that chromenones can inhibit bacterial growth, making them potential candidates for antimicrobial agents.

Antitumor Activity

In a study evaluating the cytotoxic effects of various coumarin derivatives, this compound exhibited significant activity against MCF-7 cells with an IC50 value of approximately 9.54 μM. This indicates a potent ability to inhibit cell proliferation in breast cancer models .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. In vitro tests showed that it effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structure–activity relationship (SAR) analysis revealed that modifications in the substituents could enhance or diminish antimicrobial efficacy .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with other similar compounds:

| Compound Name | Antitumor IC50 (μM) | Antimicrobial Activity |

|---|---|---|

| This compound | 9.54 | Moderate against S. aureus |

| Ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate | 16.1 | Significant against E. coli |

| Coumarin derivatives with hydroxyl groups | 0.47 | High activity against MRSA |

This table illustrates the varying degrees of activity among related compounds and highlights the importance of structural modifications in determining biological efficacy.

Q & A

Q. What are the common synthetic routes for methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate, and how are reaction conditions optimized?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups at specific positions using phenylboronic acid derivatives, Pd(PPh₃)₄ catalyst, and K₂CO₃ in DMF/H₂O at 100°C for 12 hours . Optimization focuses on catalyst loading, solvent polarity, and temperature to enhance yield. Purification via silica gel chromatography is standard.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., butoxy, methyl, and acetate groups). Coumarin carbonyl (C=O) typically appears at ~160-170 ppm in ¹³C NMR.

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (chromen-2-one C=O) .

- Mass Spectrometry (HRMS) : For molecular ion ([M+H]⁺) validation and fragmentation analysis .

Q. What safety protocols are critical when handling this compound in the lab?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.

- Avoid open flames (flammable solvents like DMF/ethyl acetate are often used in synthesis) .

- Dispose of waste via approved hazardous waste channels .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the coumarin core be addressed?

Regioselectivity is controlled by electronic and steric factors. For example, the 7-position is more reactive for nucleophilic substitution due to electron-withdrawing effects of the 2-oxo group. Butoxy groups are introduced via Williamson ether synthesis under alkaline conditions, while esterification at C-3 uses acetic anhydride or acetyl chloride . Computational modeling (DFT) can predict reactive sites .

Q. What crystallographic data are available for structural validation?

Single-crystal X-ray diffraction reveals bond angles and torsional strain. For analogous coumarins:

- C7—C8—H8 angle : 120.2° .

- C4—O2—C3—O1 torsion : 179.55° .

Data collection at 173 K improves resolution, with R-factors <0.05 indicating high accuracy .

Q. How can bioactivity studies be designed to evaluate this compound’s pharmacological potential?

- Enzyme assays : Test inhibition of COX-2 or acetylcholinesterase using fluorogenic substrates.

- Cellular models : Assess cytotoxicity (e.g., MTT assay) in cancer cell lines. Derivatives with triazole or thiochromen groups show enhanced activity .

- ADMET prediction : Use tools like SwissADME to estimate bioavailability and toxicity .

Q. How do researchers resolve contradictions in synthetic yields reported across studies?

Contradictions arise from varying catalysts, solvents, or purification methods. For example, Pd(PPh₃)₄ vs. Pd(OAc)₂ may alter coupling efficiency. Systematic DOE (Design of Experiments) identifies critical variables. Cross-referencing NMR data with PubChem entries (e.g., InChIKey: VJKHMZIJJRHRTE-UHFFFAOYSA-M) ensures reproducibility .

Q. What strategies stabilize this compound under acidic/basic conditions?

Q. How is computational chemistry applied to study its reactivity?

- Molecular docking : Predict binding affinity to target proteins (e.g., PARP-1) using AutoDock Vina.

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to simulate electronic transitions (UV-Vis) .

Q. What methods improve regioselectivity in multi-component reactions involving this compound?

- Microwave-assisted synthesis : Reduces reaction time and byproducts.

- Chiral auxiliaries : Control stereochemistry in thiazolidinone or furocoumarin derivatives .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.